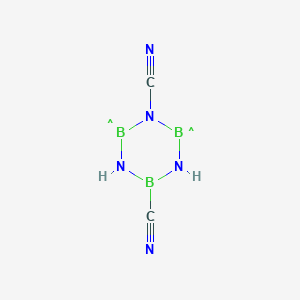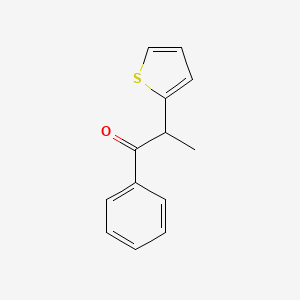![molecular formula C19H31N B12605029 4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine CAS No. 905444-63-5](/img/structure/B12605029.png)
4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine is a member of the class of piperidines. It is characterized by the presence of a tert-butylphenyl group attached to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine typically involves the reaction of 4-tert-butylphenyl derivatives with piperidine under specific conditions. One common method is the alkylation of piperidine with 4-tert-butylphenyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Fenpropidin: A related compound with similar structural features.
Terfenadine: Another compound with a piperidine ring and tert-butylphenyl group, used as an antihistamine.
Uniqueness
4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine is unique due to its specific substitution pattern and the presence of a tert-butyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
905444-63-5 |
|---|---|
Molecular Formula |
C19H31N |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
4-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine |
InChI |
InChI=1S/C19H31N/c1-15(14-17-9-11-20-12-10-17)13-16-5-7-18(8-6-16)19(2,3)4/h5-8,15,17,20H,9-14H2,1-4H3 |
InChI Key |
OIXRYAABHUGNMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCNCC1)CC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


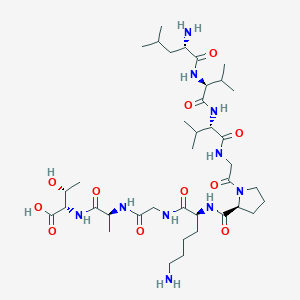
![5,7-Bis(5-bromo-3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12604970.png)
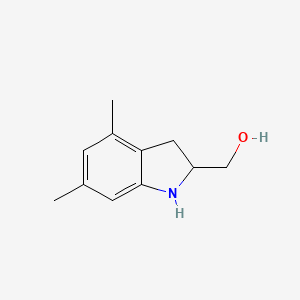
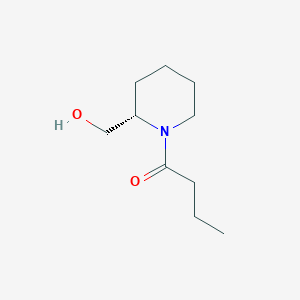
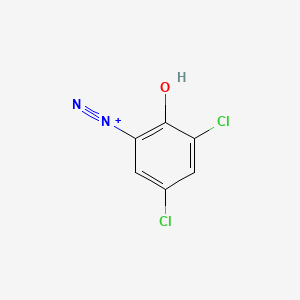
![[2,4,6-Trioxo-3-{2-oxo-2-[(triacontan-13-yl)oxy]ethyl}tetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12604997.png)
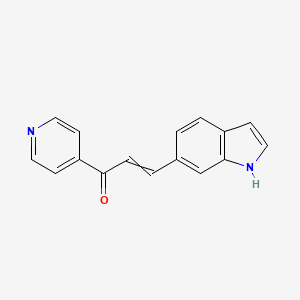
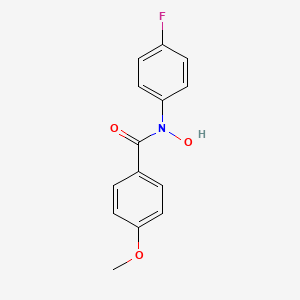
![1-Methyl-1-[(naphthalen-2-yl)methyl]-1,2-dihydro-4,4'-bipyridin-1-ium dichloride](/img/structure/B12605021.png)
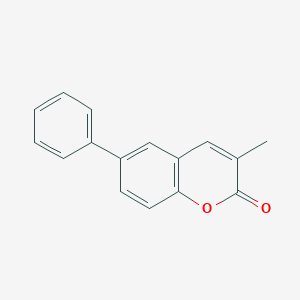
![1-(4-Fluorophenyl)-3-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]propan-1-one](/img/structure/B12605025.png)
![N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12605027.png)
